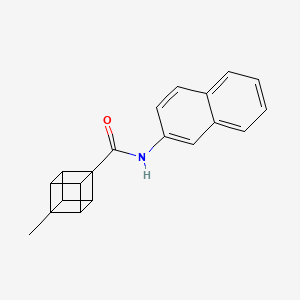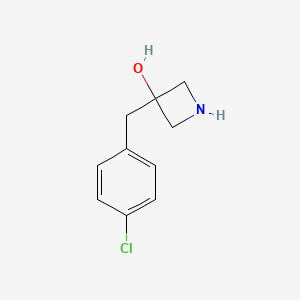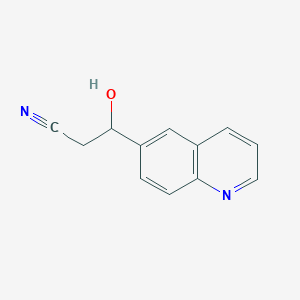
1-(4-Methylcyclohexyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylcyclohexyl)cyclopentan-1-amine is an organic compound with the molecular formula C12H23N It is a cycloalkane derivative, characterized by a cyclopentane ring substituted with a 4-methylcyclohexyl group and an amine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methylcyclohexyl)cyclopentan-1-amine can be synthesized through a multi-step organic synthesis process. One common method involves the alkylation of cyclopentanone with 4-methylcyclohexyl bromide, followed by reductive amination to introduce the amine group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of intermediates, purification through distillation or crystallization, and quality control to ensure the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylcyclohexyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives when reacted with acyl chlorides or anhydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, anhydrides, and other electrophiles.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Amides, substituted amines.
Scientific Research Applications
1-(4-Methylcyclohexyl)cyclopentan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylcyclohexyl)cyclopentan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The amine group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity. The cycloalkane structure provides rigidity and spatial orientation, affecting the overall molecular conformation and activity.
Comparison with Similar Compounds
Cyclopentanamine: A simpler analog with a cyclopentane ring and an amine group.
4-Methylcyclohexylamine: Contains a cyclohexane ring with a methyl group and an amine group.
Uniqueness: 1-(4-Methylcyclohexyl)cyclopentan-1-amine is unique due to its combined cyclopentane and cyclohexane rings, providing distinct steric and electronic properties
Properties
Molecular Formula |
C12H23N |
|---|---|
Molecular Weight |
181.32 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)cyclopentan-1-amine |
InChI |
InChI=1S/C12H23N/c1-10-4-6-11(7-5-10)12(13)8-2-3-9-12/h10-11H,2-9,13H2,1H3 |
InChI Key |
BHJMYDGYFRNSIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2(CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


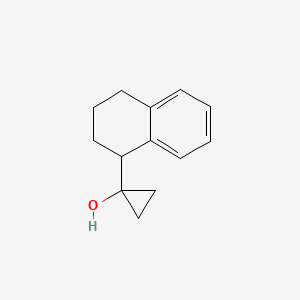
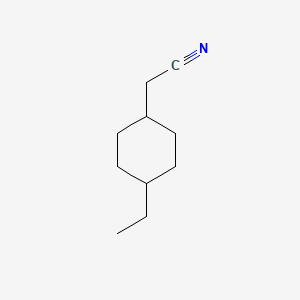



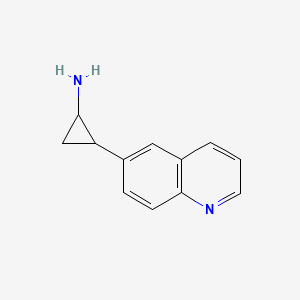
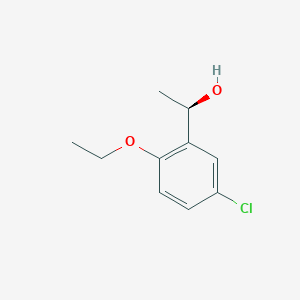
![2-[2-Fluoro-5-(1-methylcyclopropyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13596233.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)oxazolidin-2-one](/img/structure/B13596239.png)
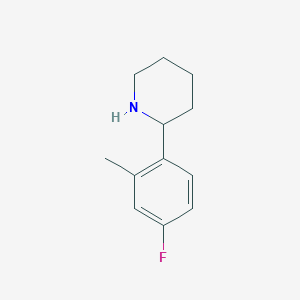
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-nitrobenzene](/img/structure/B13596248.png)
